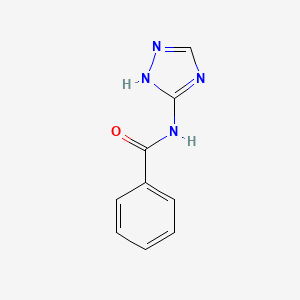

N-1H-1,2,4-triazol-3-ylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-1H-1,2,4-triazol-3-ylbenzamide” is a synthetic product that is a white crystalline solid . The IUPAC name for this compound is "2-hydroxy-N-(1H-1,2,4-triazol-3-yl)benzamide" .

Molecular Structure Analysis

The molecular formula of “N-1H-1,2,4-triazol-3-ylbenzamide” is C9H8N4O2 . The molecular weight is 204.19 . The SMILES notation for this compound is C(=O)(C2C(O)=CC=CC=2)NC1=NNC=N1 .Physical And Chemical Properties Analysis

“N-1H-1,2,4-triazol-3-ylbenzamide” is a white crystalline solid with a melting point of 105°C . It has a molecular weight of 204.18500, a density of 1.552, and a LogP of 0.83560 .科学的研究の応用

Anticancer Activity

N-(4H-1,2,4-triazol-3-yl)benzamide: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . The ability to form hydrogen bonds with different targets improves the pharmacokinetics and pharmacological properties, making these derivatives significant in cancer research.

Antimicrobial Properties

The triazole derivatives exhibit notable antimicrobial properties. They have been tested against a range of bacteria, including Gram-positive and Gram-negative strains . The structural diversity of these compounds allows for the development of new antimicrobials with potential use in treating infectious diseases.

Synthesis and Chemical Diversity

The synthesis of N-(4H-1,2,4-triazol-3-yl)benzamide derivatives provides a platform for chemical diversity. Various synthetic strategies have been employed to create regioselective N1-substituted 3-amino-1,2,4-triazoles, leading to products with structural diversity . This diversity is crucial for the discovery of compounds with unique biological activities.

Therapeutic Applications

Triazoles and their derivatives, including N-(4H-1,2,4-triazol-3-yl)benzamide , have a broad range of therapeutic applications. They possess biological properties such as antiviral, antitubercular, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This makes them valuable in the development of new medications for various health conditions.

作用機序

Target of Action

The primary target of N-(4H-1,2,4-triazol-3-yl)benzamide is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

N-(4H-1,2,4-triazol-3-yl)benzamide interacts with HSP90 by binding to it . Preliminary HSP90 binding assays showed that compounds similar to N-(4H-1,2,4-triazol-3-yl)benzamide exhibited significant HSP90α binding affinity . Molecular modeling studies confirmed the possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The binding of N-(4H-1,2,4-triazol-3-yl)benzamide to HSP90 affects the protein’s function, leading to the degradation of client proteins via the ubiquitin–proteasome pathway .

Result of Action

The binding of N-(4H-1,2,4-triazol-3-yl)benzamide to HSP90 and the subsequent degradation of client proteins can lead to the inhibition of tumor growth and proliferation . This makes N-(4H-1,2,4-triazol-3-yl)benzamide a potential anticancer agent .

特性

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-8(7-4-2-1-3-5-7)12-9-10-6-11-13-9/h1-6H,(H2,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLDHTXWOIYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)